molecular formula C20H24N2O2 B2396986 3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one CAS No. 1024132-03-3

3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one

Cat. No. B2396986
CAS RN: 1024132-03-3
M. Wt: 324.424
InChI Key: QAHDAPAGFNRKLM-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one is a synthetic compound that has gained attention for its potential applications in scientific research. It is a member of the pyrazolone family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

Structural Properties and Synthesis Methods

The compound and its derivatives have been extensively studied for their unique structural properties and synthesis methods. For instance, research by Portilla et al. (2011) examined π-stacked chains of hydrogen-bonded dimers in similar pyrazolone derivatives, highlighting the importance of π-π interactions and hydrogen bonding in determining molecular arrangement and stability. This study provides insights into how small modifications in molecular structure can significantly affect the overall molecular architecture and interactions within crystals (Portilla, Lizarazo, Cobo, & Glidewell, 2011).

Another study by Abonía et al. (2007) focused on the hydrogen-bonded chains in pyrazole derivatives, further emphasizing the role of hydrogen bonding in the self-assembly of these compounds. Such studies are crucial for understanding the crystalline properties of pyrazolone derivatives and their potential applications in material science (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).

Catalytic and Biological Applications

Research into the catalytic and biological applications of pyrazolone derivatives has also been explored. For example, Maspero et al. (2003) synthesized new polynuclear copper(I) pyrazolate complexes from pyrazole-3,5-di-ter-butyl derivatives, which showed catalytic activity in the cyclopropanation of olefins. This suggests potential applications of these compounds in organic synthesis and catalysis (Maspero, Brenna, Galli, & Penoni, 2003).

Additionally, properties of related compounds as hole-transport materials for extending the life of organic light-emitting diodes (OLEDs) have been investigated, indicating their potential in improving the durability and performance of OLED devices (Cherpak, Stakhira, Khomyak, Volynyuk, Hotra, Voznyak, Dovbeshko, Fesenko, Sorokin, Rybalochka, & Oliynyk, 2011).

properties

IUPAC Name

3-tert-butyl-2-hexanoylindeno[1,2-c]pyrazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-5-6-7-12-15(23)22-19(20(2,3)4)16-17(21-22)13-10-8-9-11-14(13)18(16)24/h8-11H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHDAPAGFNRKLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1C(=C2C(=N1)C3=CC=CC=C3C2=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one

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